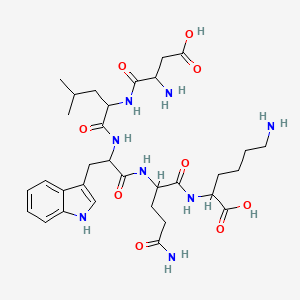![molecular formula C100H168O11 B12276022 3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid](/img/structure/B12276022.png)
3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple benzyloxy groups attached to a central benzoic acid core, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with dodecyloxybenzyl alcohols under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxy groups to benzyl alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the development of advanced materials, including liquid crystals and nanomaterials.
Mecanismo De Acción
The mechanism by which 3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The benzyloxy groups can interact with various biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Tris[3,4,5-tris(dodecyloxy)benzyloxy]benzoic acid
- 3,4,5-Tris[(4-dodecyloxy)benzyloxy]benzoic acid
Uniqueness
3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid is unique due to its specific arrangement of benzyloxy groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may offer enhanced stability, solubility, and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C100H168O11 |
|---|---|
Peso molecular |
1546.4 g/mol |
Nombre IUPAC |
3,4,5-tris[(3,4-didodecoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C100H168O11/c1-7-13-19-25-31-37-43-49-55-61-73-103-91-70-67-87(79-94(91)106-76-64-58-52-46-40-34-28-22-16-10-4)84-109-97-82-90(100(101)102)83-98(110-85-88-68-71-92(104-74-62-56-50-44-38-32-26-20-14-8-2)95(80-88)107-77-65-59-53-47-41-35-29-23-17-11-5)99(97)111-86-89-69-72-93(105-75-63-57-51-45-39-33-27-21-15-9-3)96(81-89)108-78-66-60-54-48-42-36-30-24-18-12-6/h67-72,79-83H,7-66,73-78,84-86H2,1-6H3,(H,101,102) |
Clave InChI |
YUTACELCOAORDD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=C(C=C(C=C1)COC2=CC(=CC(=C2OCC3=CC(=C(C=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCC4=CC(=C(C=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B12275952.png)
![2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12275958.png)
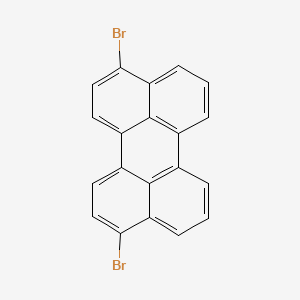

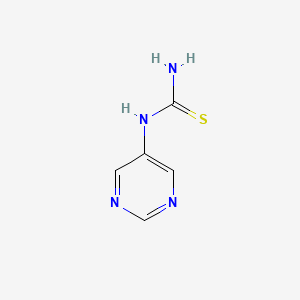
![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)
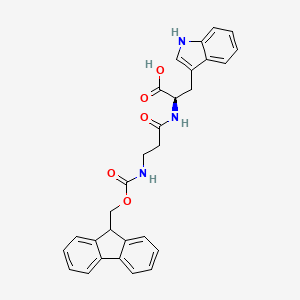
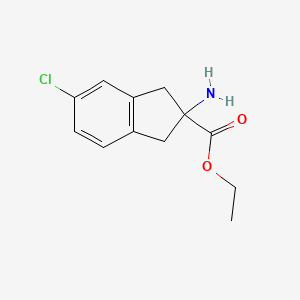
![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12275994.png)
![2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid](/img/structure/B12275998.png)
![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12276008.png)
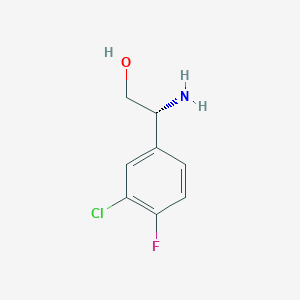
![3-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B12276013.png)
